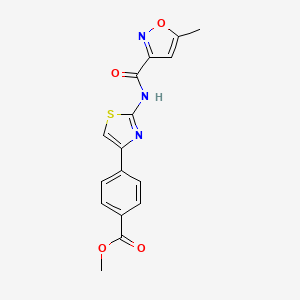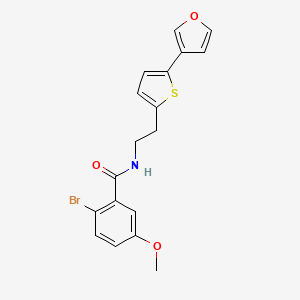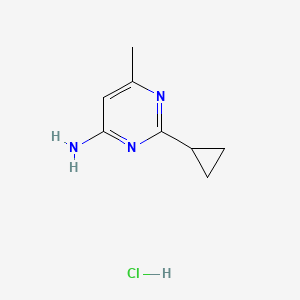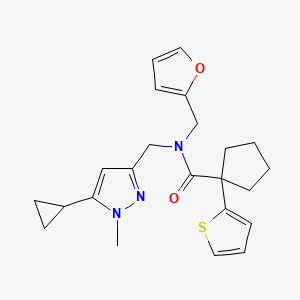![molecular formula C22H24N2O6 B2792484 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034240-11-2](/img/structure/B2792484.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . This group is often associated with potent biological activities, including anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the interactions between the different functional groups present. For example, the benzo[d][1,3]dioxol-5-yl group and the tetrahydro-2H-pyran-4-yl group could potentially influence the overall conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group and the tetrahydro-2H-pyran-4-yl group. These groups could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence the compound’s solubility, stability, and reactivity .
Scientific Research Applications
Synthesis and Characterization
Complex molecules like the one mentioned often undergo detailed synthesis and characterization processes to understand their structural and chemical properties. For instance, research on various pyrazole and pyran derivatives has demonstrated diverse synthetic routes and characterization techniques, including NMR spectroscopy, X-ray crystallography, and FT-IR spectroscopy. These methods are crucial for confirming the structure of synthesized compounds and for investigating their potential interactions with biological targets (J. Asegbeloyin et al., 2014).
Biological Activity
The biological activities of complex molecules are of significant interest, particularly their anticancer, antimicrobial, and antioxidant properties. Studies often evaluate these compounds against various cancer cell lines and microbial strains to identify potential therapeutic agents. For example, certain synthesized compounds have shown potent activities against human promyelocytic leukemia cells and Gram-positive bacteria, indicating their potential as leads for developing new drugs (Sobhi M. Gomha et al., 2016).
Antioxidant Properties
Antioxidant properties are another area of interest, where compounds are tested for their ability to scavenge free radicals and protect against oxidative stress, a mechanism involved in various diseases and aging processes. The evaluation of these properties can lead to the discovery of compounds with potential health benefits or therapeutic applications (Nikulsinh Sarvaiya et al., 2019).
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c25-20(21(26)24-17-6-7-18-19(12-17)30-14-29-18)23-13-22(27,15-4-2-1-3-5-15)16-8-10-28-11-9-16/h1-7,12,16,27H,8-11,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIBCGETILTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)






![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)
![2-mercapto-3-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2792422.png)

